Phoxim

Description

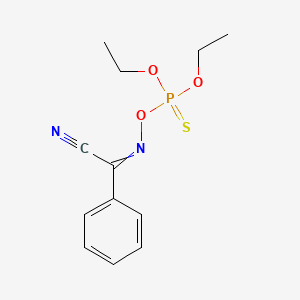

Structure

3D Structure

Properties

IUPAC Name |

N-diethoxyphosphinothioyloxybenzenecarboximidoyl cyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N2O3PS/c1-3-15-18(19,16-4-2)17-14-12(10-13)11-8-6-5-7-9-11/h5-9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATROHALUCMTWTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)ON=C(C#N)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N2O3PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034324 | |

| Record name | Phoxim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14816-18-3 | |

| Record name | Phoxim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14816-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phoxim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phoxim | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOXIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F5V775VPO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phoxim's Mechanism of Action as an Acetylcholinesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phoxim, a broad-spectrum organophosphate insecticide, exerts its potent neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals. This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound's action as an AChE inhibitor. It details the metabolic activation of this compound to its more potent oxygen analog, the kinetics of AChE inhibition, and the downstream physiological consequences. This document also supplies detailed experimental protocols for assessing AChE inhibition and summarizes the available quantitative data on this compound's inhibitory potency. The information is intended to serve as a comprehensive resource for researchers and professionals involved in insecticide development, neurotoxicology, and drug design.

Core Mechanism of Acetylcholinesterase Inhibition

The primary mode of action of this compound is the disruption of cholinergic neurotransmission through the irreversible inhibition of acetylcholinesterase (AChE).[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, a process essential for terminating nerve impulses.[2]

Metabolic Activation to this compound-Oxon

This compound itself is a relatively weak inhibitor of AChE. Its toxicity is primarily attributed to its metabolic conversion to the oxygen analog, this compound-oxon (PO-phoxim).[3] This bioactivation is an oxidative desulfuration process, where the sulfur atom in the P=S bond is replaced by an oxygen atom, forming a P=O bond. This conversion significantly increases the electrophilicity of the phosphorus atom, rendering this compound-oxon a much more potent inhibitor of AChE.[3] In fact, the oxo-analogue of this compound is reported to be 100 to 1000 times more insecticidally potent than the parent compound.[3]

Metabolic activation of this compound to its potent oxo-analogue.

Irreversible Inhibition of Acetylcholinesterase

The active metabolite, this compound-oxon, acts as an irreversible inhibitor of AChE by covalently modifying the enzyme's active site. The catalytic triad of AChE, composed of serine, histidine, and glutamate residues, is the primary target. The highly reactive phosphorus atom of this compound-oxon is subject to nucleophilic attack by the hydroxyl group of the serine residue in the active site. This results in the formation of a stable, phosphorylated enzyme that is catalytically inactive.

The phosphorylation of the serine residue effectively blocks the binding of acetylcholine and prevents its hydrolysis. This leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of cholinergic receptors. The resulting hyperexcitation of the nervous system leads to tremors, paralysis, and ultimately, the death of the insect.

Signaling pathway of acetylcholinesterase inhibition by this compound-oxon.

Quantitative Analysis of AChE Inhibition

The potency of this compound and its active metabolite, this compound-oxon, as AChE inhibitors is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The pI50, the negative logarithm of the IC50, is also commonly used.

| Compound | Enzyme Source | Species | Parameter | Value | Citation |

| This compound | Brain Acetylcholinesterase | Human | pI50 | 5.39 | |

| This compound-Oxon | Brain Acetylcholinesterase | Human | pI50 | 5.77 | |

| This compound | Acetylcholinesterase | Meteorus pulchricornis (wasp) | LC50 | 4.608 mg/L | |

| This compound-inhibited AChE | Brain Acetylcholinesterase | Human | Half-aging time | 39 hours | |

| This compound-Oxon-inhibited AChE | Brain Acetylcholinesterase | Human | Half-aging time | 28 hours |

Note: pI50 can be converted to IC50 using the formula: IC50 = 10^(-pI50) M. For this compound, the IC50 is approximately 4.07 µM, and for this compound-oxon, it is approximately 1.69 µM.

Experimental Protocols for AChE Inhibition Assay

The determination of the inhibitory potential of this compound on AChE activity is typically performed using the Ellman method, a reliable and widely used colorimetric assay.

Principle of the Ellman Assay

The assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The released thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB2-), which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

Detailed Methodology for IC50 Determination

4.2.1 Materials and Reagents:

-

Acetylcholinesterase (from a suitable source, e.g., electric eel, human recombinant, or insect homogenate)

-

This compound (analytical grade)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Solvent for this compound (e.g., DMSO)

-

96-well microplate

-

Microplate reader

4.2.2 Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions.

-

DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer.

-

ATCI Solution (14 mM): Dissolve 4.04 mg of ATCI in 1 mL of deionized water. Prepare fresh daily.

-

AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.

-

This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1%.

4.2.3 Assay Procedure:

-

In a 96-well plate, add the following to each well:

-

140 µL of 0.1 M phosphate buffer (pH 8.0)

-

20 µL of 10 mM DTNB solution

-

10 µL of the this compound working solution (or solvent for the control wells)

-

-

Add 10 µL of the AChE solution to each well.

-

Include the following controls:

-

Blank: All reagents except the enzyme.

-

Negative Control (100% activity): All reagents with the solvent used for the test compound.

-

-

Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 20 µL of the 14 mM ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.

4.2.4 Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute, ΔA/min) for each well.

-

Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] * 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Experimental workflow for determining the IC50 of this compound.

Conclusion

This compound's efficacy as an insecticide is rooted in its role as a potent acetylcholinesterase inhibitor, a process that is significantly enhanced by its metabolic conversion to this compound-oxon. The irreversible phosphorylation of the AChE active site by this compound-oxon leads to the accumulation of acetylcholine and subsequent neurotoxicity in target organisms. The quantitative data, though limited in scope across various species, clearly indicates the high inhibitory potential of this compound and its metabolite. The provided experimental protocol based on the Ellman method offers a standardized approach for further investigation into the inhibitory kinetics of this compound and its analogs. A deeper understanding of these molecular interactions is crucial for the development of more selective and effective insecticides and for assessing the toxicological risks to non-target species. Further research is warranted to expand the quantitative dataset of this compound's inhibitory activity across a broader range of insect and mammalian species.

References

phoxim molecular formula and molecular weight

An In-depth Examination of the Molecular Properties, Toxicological Profile, and Mechanism of Action of the Organophosphate Insecticide, Phoxim.

This technical guide provides a comprehensive overview of the organophosphate insecticide this compound, tailored for researchers, scientists, and drug development professionals. The document details its chemical characteristics, summarizes key toxicological data, and outlines its primary mechanism of action.

Chemical and Physical Properties

This compound is a non-systemic insecticide and acaricide with a broad spectrum of activity against various insect pests in agriculture and veterinary medicine.[1][2] It functions as a cholinesterase inhibitor, exerting its effect through both contact and stomach action.[3]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₅N₂O₃PS | [4][5] |

| Molecular Weight | 298.3 g/mol | |

| Appearance | Pale yellow to amber clear liquid | |

| CAS Number | 14816-18-3 |

Toxicological Profile

The toxicological effects of this compound have been evaluated in various animal models. The primary mechanism of toxicity is the inhibition of acetylcholinesterase.

Acute Toxicity

A summary of acute oral toxicity data is presented below.

| Species | LD₅₀ (mg/kg bw) | Reference(s) |

| Rat | 1248 - 10349 | |

| Mouse | 1248 - 10349 | |

| Chicken | 19.6 - 40 | |

| Guinea Pig | 250 - >1126 | |

| Rabbit | 250 - >1126 | |

| Cat | 250 - >1126 | |

| Dog | 250 - >1126 |

Repeated Dose Toxicity

Key findings from repeated dose toxicity studies are summarized below.

| Species | Study Duration | Route | NOAEL (mg/kg bw/day) | Key Effects Observed | Reference(s) |

| Rat | 3 months | Oral (diet) | 1.5 | Inhibition of erythrocyte cholinesterase activity. | |

| Rat | 24 months | Oral (diet) | 0.78 (males), 1.08 (females) | Decreased erythrocyte cholinesterase activity at all doses; decreased brain cholinesterase activity at the highest dose. | |

| Dog | 3 months | Oral (diet) | 0.05 | Reduced bodyweight gain in males at the highest dose. | |

| Dog | 2 years | Oral (diet) | 0.38 | Inhibition of brain acetylcholinesterase activity and effects on the liver. | |

| Rabbit | 3 weeks | Dermal | 0.5 (intact skin) | Inhibition of erythrocyte and brain cholinesterase activity. |

Mechanism of Action and Metabolism

This compound's insecticidal activity is primarily due to the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of insects. This leads to an accumulation of the neurotransmitter acetylcholine at the synaptic cleft, resulting in overstimulation of nerve cells, paralysis, and eventual death of the insect. The oxo-analogue of this compound (PO-phoxim) is a significantly more potent inhibitor of AChE.

The metabolism of this compound in mammals involves several key steps, including hydrolysis of the phosphor ester bond and de-alkylation, leading to the formation of cyanobenzaldoxime and desethyl derivatives, which are then further metabolized and excreted.

Figure 1: Simplified signaling pathway of this compound's mechanism of action as an acetylcholinesterase inhibitor.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the inhibitory potential of compounds like this compound on AChE activity.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to AChE activity.

Materials:

-

Acetylcholinesterase (AChE)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

-

Phosphate Buffer (0.1 M, pH 8.0)

-

This compound (and other test compounds)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is low (<1%).

-

-

Assay Setup (in a 96-well plate):

-

Add phosphate buffer to each well.

-

Add the DTNB solution to each well.

-

Add the this compound dilutions (or solvent for control) to the respective wells.

-

Add the AChE solution to all wells except the blank.

-

Include controls: blank (no enzyme), negative control (100% activity, no inhibitor), and a positive control (a known AChE inhibitor).

-

-

Initiate Reaction:

-

Add the ATCI solution to all wells to start the reaction.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader to determine the reaction rate.

-

-

Data Analysis:

-

Subtract the background absorbance (from the blank wells).

-

Calculate the percentage of inhibition for each this compound concentration compared to the negative control.

-

Determine the IC₅₀ value of this compound.

-

Figure 2: Experimental workflow for the acetylcholinesterase (AChE) inhibition assay.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound (Ref: OMS 1170) [sitem.herts.ac.uk]

- 3. How this compound Delivers Fast and Effective Control of Insect Pests [jindunchemical.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Insecticidal efficacy and safety of this compound and influence on hematological, biochemical, and antioxidant profiles in German Shepherd dogs - PMC [pmc.ncbi.nlm.nih.gov]

Biodegradation and Metabolic Pathway of Phoxim in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phoxim, an organophosphorus insecticide, is extensively used in agriculture to control a broad spectrum of insect pests. Its application, however, raises environmental concerns due to potential soil and water contamination. Understanding the biodegradation and metabolic pathways of this compound in soil is crucial for assessing its environmental fate, developing effective bioremediation strategies, and ensuring food safety. This technical guide provides an in-depth overview of the microbial degradation of this compound, detailing its metabolic pathways, the microorganisms and enzymes involved, and the experimental protocols used for its study.

Biodegradation of this compound in Soil

The persistence of this compound in soil is significantly influenced by microbial activity. In sterilized soil, the degradation of this compound is considerably slower than in un-sterilized soil, highlighting the pivotal role of microorganisms in its breakdown.[1] The half-life of this compound in soil can vary from a few days to several weeks, depending on soil type, organic matter content, pH, and microbial population.[2]

Key Microorganisms Involved in this compound Degradation

Several bacterial strains have been identified with the ability to degrade this compound, utilizing it as a source of carbon, phosphorus, or nitrogen. These include:

-

Delftia lacustris PX-1: This bacterium possesses a gene cluster, pho (phoABC1C2DEFGHI), located on a plasmid, which is involved in this compound degradation.[2] The genes phoA, phoB, and phoD are responsible for the conversion of this compound to benzoate.[2]

-

Novosphingobium sp. RL4: This strain degrades this compound through two distinct pathways involving hydrolysis and oxidative desulfurization.[3]

-

Bacillus amyloliquefaciens YP6: Capable of utilizing this compound as a sole phosphorus source.

-

Stenotrophomonas sp. SMSP-1 and G1

-

Cupriavidus nantongensis X1T

Metabolic Pathways of this compound Biodegradation

The microbial degradation of this compound proceeds through several key enzymatic reactions, primarily hydrolysis and oxidation. These reactions break down the this compound molecule into less toxic and more readily metabolizable intermediates.

Pathway 1: Hydrolytic Cleavage

The initial and most common step in this compound biodegradation is the hydrolysis of the phosphoester bond, a reaction catalyzed by phosphotriesterases (PTEs). This cleavage results in the formation of O,O-diethyl hydrogen phosphorothioate and 2-hydroxyimino-2-phenylacetonitrile. The latter can be further metabolized into benzoic acid.

Pathway 2: Oxidative Desulfurization

An alternative pathway involves the oxidative desulfurization of this compound to its oxon analogue, this compound-oxon. This reaction is catalyzed by monooxygenases. This compound-oxon is often more toxic than the parent compound but is typically an intermediate that is further hydrolyzed.

Degradation Pathway in Delftia lacustris PX-1

Delftia lacustris PX-1 employs a specific metabolic pathway encoded by the pho gene cluster. The key steps are:

-

Hydrolysis: The enzyme PhoA, a phosphotriesterase, hydrolyzes this compound to O,O-diethyl hydrogen phosphorothioate and 2-hydroxyimino-2-phenylacetonitrile (2H2P).

-

Metabolism of 2H2P: The intermediate 2H2P is then converted to benzoate by the actions of enzymes encoded by phoB and phoD.

-

Further Degradation: Benzoate enters the central metabolic pathways of the bacterium and is further mineralized.

Degradation Pathways in Novosphingobium sp. RL4

Novosphingobium sp. RL4 has been shown to degrade this compound via two distinct pathways:

-

Hydrolysis Pathway: this compound is hydrolyzed to 4-hydroxyquinazoline and O,O-diethylthiophosphoric ester. These intermediates then undergo progressive dealkylation to form phosphate compounds.

-

Oxidative Desulfurization Pathway: this compound is first converted to phoxom through oxidative desulfurization. Phoxom then undergoes o-dealkylation and hydrolysis, eventually leading to the formation of phosphates that can be utilized by the bacterium.

Quantitative Data on this compound Degradation

The rate of this compound degradation is often quantified by its half-life (T₀.₅) in soil. The following table summarizes reported half-life values under different conditions.

| Soil Condition | This compound Half-life (days) | Reference |

| Un-sterilized Soil | 48.2 | |

| Sterilized Soil | 123.6 | |

| Un-sterilized Soil (mixed with fenpropathrin) | 41.7 | |

| Sterilized Soil (mixed with fenpropathrin) | 126.2 | |

| Sandy Loam (Lab) | ~1 | |

| Clay Loam (Lab) | ~11 | |

| Sandy Loam (Lab) | ~9 | |

| Loamy Sand (Greenhouse) | ~21 | |

| Bare Field Soil | ~14 |

Experimental Protocols

Isolation and Identification of this compound-Degrading Microorganisms

This protocol describes the enrichment and isolation of bacteria from soil capable of degrading this compound.

a. Enrichment Culture:

-

Collect soil samples from a this compound-contaminated site.

-

Prepare a Mineral Salts Medium (MSM) with the following composition (g/L): (NH₄)₂SO₄, 2.0; K₂HPO₄, 1.5; KH₂PO₄, 0.5; MgSO₄·7H₂O, 0.2; NaCl, 0.1; CaCl₂, 0.01; FeCl₃, 0.001. Adjust pH to 7.0.

-

Add this compound to the MSM as the sole carbon or phosphorus source at a concentration of 50-100 mg/L.

-

Inoculate 10 g of soil into 100 mL of the this compound-containing MSM.

-

Incubate at 30°C on a rotary shaker at 150 rpm for 7 days.

-

Transfer 5 mL of the enrichment culture to 95 mL of fresh this compound-MSM and incubate under the same conditions. Repeat this step 3-5 times to enrich for this compound-degrading microorganisms.

b. Isolation of Pure Cultures:

-

After enrichment, spread serial dilutions of the culture onto MSM agar plates containing this compound (50-100 mg/L).

-

Incubate the plates at 30°C for 3-5 days.

-

Select morphologically distinct colonies and streak them onto fresh MSM-phoxim agar plates to obtain pure cultures.

c. Identification of Isolates:

-

Characterize the isolates based on morphological (colony shape, color, Gram staining) and biochemical tests.

-

For molecular identification, extract genomic DNA from the pure cultures.

-

Amplify the 16S rRNA gene using universal bacterial primers (e.g., 27F and 1492R).

-

Sequence the PCR product and compare the sequence with those in public databases (e.g., NCBI BLAST) for identification.

Analysis of this compound and its Metabolites by HPLC-MS/MS

This protocol provides a general procedure for the extraction and quantitative analysis of this compound and its degradation products from soil.

a. Sample Extraction (QuEChERS Method):

-

Weigh 10 g of soil into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).

-

Shake vigorously for 1 minute and centrifuge at 5000 rpm for 5 minutes.

-

Take an aliquot of the acetonitrile supernatant for cleanup.

-

For cleanup, transfer the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing MgSO₄ and primary secondary amine (PSA).

-

Vortex for 30 seconds and centrifuge at 5000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

b. HPLC-MS/MS Analysis:

-

HPLC System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B), both containing 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and its expected metabolites need to be optimized. For example:

-

This compound: [M+H]⁺ → fragment ions

-

2-hydroxyimino-2-phenylacetonitrile: [M+H]⁺ → fragment ions

-

Benzoic acid: [M-H]⁻ → fragment ions

-

-

Quantification: Create a matrix-matched calibration curve using standards of this compound and its metabolites to quantify their concentrations in the soil samples.

Visualizations

Metabolic Pathways

Caption: Generalized metabolic pathways of this compound biodegradation in soil.

Experimental Workflow

References

Phoxim Degradation: An In-depth Technical Guide to Hydrolysis and Photolysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of the organophosphate insecticide phoxim through hydrolysis and photolysis. It details the degradation products, reaction kinetics, and influencing factors, and provides standardized experimental protocols for studying these processes. The information is intended to support environmental fate analysis, risk assessment, and the development of remediation strategies.

Introduction to this compound and its Environmental Fate

This compound, O,O-diethyl α-cyanobenzylideneamino-oxyphosphonothioate, is a non-systemic insecticide and acaricide used to control a range of agricultural and veterinary pests. Its environmental persistence and potential for transformation into other chemical species are of significant concern. Hydrolysis and photolysis are two primary abiotic degradation pathways that determine the fate and potential impact of this compound in aquatic and terrestrial environments. Understanding these degradation processes is crucial for predicting its environmental behavior and ensuring its safe use.

Hydrolytic Degradation of this compound

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis of this compound is significantly influenced by pH and temperature.

Hydrolysis Degradation Products

The hydrolysis of this compound leads to the cleavage of the P-O-N bond, resulting in the formation of several degradation products. The primary hydrolysis products identified in various studies include:

-

α-hydroxyimino-phenylacetonitrile (also known as cyanobenzaldoxime)

-

O,O-diethyl phosphorothioic acid

-

Benzoic acid

Under certain conditions, further transformation of these primary products can occur. For instance, some studies have reported the formation of This compound-oxon through the conversion of the thiophosphoryl group (P=S) to a phosphoryl group (P=O), although this is more commonly associated with oxidative processes, it can also be a minor product in hydrolytic and photolytic pathways.[1]

Kinetics and Influencing Factors

The hydrolysis of this compound generally follows first-order kinetics .[1][2] The degradation rate is substantially accelerated by increases in pH and temperature.[1][2]

Table 1: Half-life of this compound under Different Conditions

| Condition | Matrix | pH | Temperature (°C) | Half-life | Reference |

| Laboratory | Sandy Loam Soil | 6.5 | Not Specified | ~1 day | |

| Laboratory | Clay Loam Soil | 5.6 | Not Specified | ~11 days | |

| Greenhouse | Loamy Sand | Not Specified | Not Specified | ~8 weeks | |

| Field | Bare Soil | Not Specified | Not Specified | ~2 weeks |

Note: Data for aqueous hydrolysis at specific pH values is limited in the reviewed literature. The provided data from soil studies indicates a clear dependence on environmental factors.

Proposed Hydrolysis Pathway

The degradation of this compound via hydrolysis primarily involves the cleavage of the ester linkage. The following diagram illustrates the proposed pathway.

Caption: Proposed hydrolysis degradation pathway of this compound.

Photolytic Degradation of this compound

Photolysis is the decomposition of molecules by light. This compound can absorb ultraviolet (UV) radiation, leading to its transformation into various photoproducts.

Photolysis Degradation Products

Several photoproducts of this compound have been identified, indicating multiple degradation pathways under the influence of light. Key photoproducts include:

-

Phoxom (P=O analogue of this compound)

-

Phoxom dimer

-

O,O,O′,O′-tetraethyldithiopyrophosphate

-

O,O,O′-triethyl-O′-2-hydroxyethyldithiopyrophosphate

-

O,O,O′-triethyl-O′-2-hydroxyethyldisulfinylpyrophosphate

-

α-cyanobenzaldoxime

The formation of these products suggests that photolysis can induce isomerization, oxidation, and dimerization reactions in addition to cleavage of the parent molecule.

Kinetics and Influencing Factors

Similar to hydrolysis, the photodegradation of this compound is characterized by a first-order process . The presence of UV irradiation significantly accelerates the degradation of this compound. The quantum yield for this compound photolysis is a key parameter for modeling its environmental fate but was not found in the reviewed literature.

Proposed Photolysis Pathway

The photolytic degradation of this compound is complex, involving several competing reactions. The following diagram illustrates a plausible pathway based on identified products.

Caption: Proposed photolysis degradation pathways of this compound.

Experimental Protocols

The following sections outline standardized methodologies for investigating the hydrolysis and photolysis of this compound, based on OECD guidelines.

Hydrolysis Study Protocol (Adapted from OECD Guideline 111)

Objective: To determine the rate of hydrolysis of this compound as a function of pH.

Workflow:

Caption: Experimental workflow for this compound hydrolysis study.

Methodology:

-

Materials: this compound analytical standard, sterile aqueous buffers (pH 4, 7, and 9), HPLC-grade solvents.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent.

-

Spike the sterile aqueous buffers with the this compound stock solution to a final concentration well below its water solubility.

-

Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

Collect aliquots at predetermined time intervals.

-

Analyze the concentration of this compound and its degradation products using a validated HPLC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the this compound concentration versus time.

-

Determine the first-order rate constant (k) from the slope of the regression line.

-

Calculate the half-life (t₁/₂) using the formula: t₁/₂ = ln(2) / k.

-

Photolysis Study Protocol (Adapted from OECD Guideline 316)

Objective: To determine the rate of direct photolysis of this compound in water.

Workflow:

References

Phoxim Metabolism: A Comparative Analysis in Insects and Mammals

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phoxim, an organothiophosphate insecticide, exhibits a significant degree of selective toxicity, being highly effective against a range of insect pests while demonstrating considerably lower toxicity to mammals. This disparity is primarily attributable to fundamental differences in the metabolic pathways and enzymatic systems between these two classes of organisms. This technical guide provides an in-depth analysis of the comparative metabolism of this compound in insects and mammals, focusing on the key enzymatic players, the resultant metabolites, and the underlying biochemical mechanisms that dictate its selective action. While a wealth of qualitative data exists, this guide also highlights the current gaps in directly comparable quantitative data, offering a roadmap for future research in this area.

Introduction

The efficacy and safety of an insecticide are intrinsically linked to its metabolic fate within the target and non-target organisms. This compound serves as a classic example of a compound whose selective toxicity is governed by differential metabolism. In insects, this compound undergoes metabolic activation to a highly potent acetylcholinesterase (AChE) inhibitor, while in mammals, detoxification pathways predominate, leading to rapid inactivation and excretion. Understanding these metabolic divergences is crucial for the development of novel, safer, and more effective insect control agents. This guide synthesizes the current knowledge on this compound metabolism, presenting it in a structured format to aid researchers and drug development professionals in this field.

Metabolic Pathways: A Tale of Two Destinies

The metabolic journey of this compound diverges significantly between insects and mammals, a difference that is central to its selective toxicity. In essence, insects have a more pronounced capacity for oxidative activation, leading to a more potent form of the insecticide, whereas mammals excel at hydrolytic and conjugative detoxification.

Insect Metabolism: The Path to Activation

In insects, the primary metabolic pathway involves the oxidative desulfuration of the P=S group to a P=O group, a reaction catalyzed by cytochrome P450 monooxygenases (CYPs). This conversion results in the formation of the oxygen analog of this compound, known as PO-phoxim or this compound-oxon.[1][2] PO-phoxim is a much more potent inhibitor of acetylcholinesterase (AChE), the primary target of organophosphate insecticides, being 100 to 1000 times more insecticidally potent than this compound itself.[1] The accumulation of PO-phoxim in the insect nervous system leads to the disruption of nerve function and, ultimately, death.

While activation is a key step, insects also possess detoxification mechanisms. Glutathione S-transferases (GSTs) and other cytochrome P450 enzymes can metabolize this compound, contributing to insecticide tolerance and resistance in some species.[3][4] For instance, an epsilon class GST, AiGSTE1, has been shown to confer this compound tolerance in the black cutworm, Agrotis ipsilon, by directly metabolizing the insecticide.

Mammalian Metabolism: A Focus on Detoxification

In stark contrast to insects, the metabolism of this compound in mammals is characterized by rapid detoxification. While the formation of PO-phoxim can occur, it is considered an extremely short-lived intermediate that is rapidly hydrolyzed to non-toxic products. The primary metabolic routes in mammals are:

-

Hydrolysis: The ester bond in this compound is readily cleaved by esterases, a class of hydrolase enzymes. This hydrolysis breaks down the molecule into less toxic components.

-

De-alkylation: The ethyl groups attached to the phosphate can be removed.

-

Conjugation: The resulting metabolites, such as cyanobenzaldoxime, are then conjugated with endogenous molecules like glucuronic acid or sulfate. This process increases their water solubility and facilitates their excretion from the body, primarily via urine.

The main degradation products in mammals include (conjugates of) cyanobenzaldoxime, which can be further detoxified to hippuric acid in rats and pigs, and benzonitrile in rabbits, as well as desethyl-phoxim.

Key Enzymes in this compound Metabolism

The differential metabolism of this compound is orchestrated by three main families of enzymes: Cytochrome P450s, Glutathione S-transferases, and Esterases.

Cytochrome P450 Monooxygenases (CYPs)

CYPs are a superfamily of enzymes that play a central role in the metabolism of a vast array of xenobiotics. In the context of this compound, they are responsible for the critical oxidative desulfuration step that leads to the formation of the toxic PO-phoxim. In insects, specific CYP families, such as CYP4, CYP6, and CYP9, have been shown to be involved in this compound metabolism, and their upregulation is a known mechanism of insecticide resistance. In mammals, while CYPs can also catalyze this reaction, the subsequent detoxification steps are so rapid that PO-phoxim does not accumulate to toxic levels.

Glutathione S-Transferases (GSTs)

GSTs are a major family of detoxification enzymes that catalyze the conjugation of glutathione (GSH) to a wide range of electrophilic compounds, rendering them more water-soluble and easier to excrete. In insects, GSTs play a significant role in conferring tolerance to this compound by directly detoxifying the parent compound or its metabolites. Studies on Glyphodes pyloalis and Agrotis ipsilon have demonstrated a significant increase in GST activity upon exposure to this compound. The Epsilon class of GSTs appears to be particularly important in this process in insects.

Esterases

Esterases are hydrolase enzymes that cleave ester bonds. In mammals, they are crucial for the detoxification of this compound, rapidly hydrolyzing the phosphor-ester bond to yield less toxic products. The high esterase activity in mammals is a key factor contributing to their low susceptibility to this compound. While insects also possess esterases, their activity towards this compound appears to be less efficient than the oxidative activation pathway, at least in susceptible strains.

Quantitative Data on this compound Metabolism

A significant challenge in the comparative study of this compound metabolism is the scarcity of directly comparable quantitative data, such as enzyme kinetic parameters (Km and Vmax) and in vivo metabolite concentrations, for insect versus mammalian systems. The available data primarily consists of toxicity endpoints (LD50 values) and pharmacokinetic parameters in mammals.

Table 1: Acute Oral Toxicity of this compound in Various Species

| Species | LD50 (mg/kg bw) | Reference |

| Rat (male) | >5000 | |

| Mouse (male) | 1248 - 10349 | |

| Guinea Pig | 250 - >1126 | |

| Rabbit | 250 - >1126 | |

| Cat | >1000 | |

| Dog | >1000 | |

| Chicken | 19.6 - 40 |

Note: The wide range in some values reflects different studies and conditions.

Table 2: Pharmacokinetic Parameters of this compound in Mammals

| Species | Dose (mg/kg bw) | Route | Tmax | Key Findings | Reference |

| Rat | 1 and 10 | Oral | ~30 min | Rapid absorption and excretion (>90% in 48h, mainly in urine). | |

| Pig | 5 | Oral | ~2 hours | Rapid absorption and distribution, with highest concentrations in fat, kidney, and liver. | |

| Pig | 100 | Dermal | - | Low dermal bioavailability (1.2-2.9%). |

Tmax: Time to reach maximum plasma concentration.

Experimental Protocols for Studying this compound Metabolism

The investigation of this compound metabolism typically involves a combination of in vitro and in vivo experimental approaches. The following outlines the general methodologies employed.

In Vitro Metabolism Assays

These assays are crucial for identifying the enzymes involved in metabolic pathways and for determining kinetic parameters.

Objective: To determine the rate of this compound metabolism by specific enzyme systems (e.g., liver microsomes, recombinant enzymes).

General Protocol:

-

Enzyme Preparation:

-

Mammalian: Preparation of liver microsomes from species such as rat, mouse, or human. This involves homogenization of the liver tissue followed by differential centrifugation to isolate the microsomal fraction, which is rich in cytochrome P450 enzymes.

-

Insect: Preparation of whole-body or specific tissue (e.g., midgut, fat body) microsomes from the insect species of interest. The protocol is similar to that for mammalian microsomes but adapted for smaller tissue sizes.

-

Recombinant Enzymes: Expression and purification of specific P450, GST, or esterase enzymes in systems like E. coli or baculovirus-infected insect cells.

-

-

Incubation:

-

The enzyme preparation is incubated with this compound at a specific concentration in a buffered solution.

-

For P450-mediated reactions, a cofactor such as NADPH is required.

-

For GST-mediated reactions, glutathione (GSH) is added.

-

The reaction is typically carried out at a controlled temperature (e.g., 37°C for mammals) for a specific time period.

-

-

Reaction Termination and Sample Preparation:

-

The reaction is stopped by adding a quenching solvent, such as acetonitrile or methanol, which also serves to precipitate proteins.

-

The samples are then centrifuged to remove the precipitated protein, and the supernatant containing the metabolites is collected for analysis.

-

Metabolite Identification and Quantification

Objective: To identify and quantify the metabolites of this compound produced in in vitro or in vivo studies.

Primary Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

General Protocol:

-

Chromatographic Separation: The sample extract is injected into an HPLC system. A reversed-phase C18 column is commonly used to separate this compound and its metabolites based on their polarity. A gradient elution with solvents like acetonitrile and water (often with additives like formic acid) is employed.

-

Mass Spectrometric Detection: The separated compounds from the HPLC are introduced into a mass spectrometer.

-

Identification: Full-scan mass spectrometry and product ion scans are used to determine the molecular weight and fragmentation patterns of the metabolites, allowing for their structural elucidation.

-

Quantification: Multiple Reaction Monitoring (MRM) is a highly sensitive and selective technique used for quantification. Specific precursor-to-product ion transitions for this compound and each metabolite are monitored. The peak area of the transition is proportional to the concentration of the analyte in the sample.

-

-

Data Analysis: The concentration of each metabolite is determined by comparing its peak area to that of a known standard.

In Vivo Pharmacokinetic Studies

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in a whole organism.

General Protocol:

-

Dosing: A known dose of this compound is administered to the test animal (e.g., rat) via a specific route (e.g., oral gavage, dermal application).

-

Sample Collection: Blood, urine, and feces are collected at various time points after dosing.

-

Sample Analysis: The concentration of this compound and its metabolites in the collected samples is determined using HPLC-MS/MS.

-

Pharmacokinetic Modeling: The concentration-time data is used to calculate key pharmacokinetic parameters such as Tmax, Cmax, half-life, and clearance.

Conclusion and Future Directions

The selective toxicity of this compound is a clear demonstration of the critical role of metabolic differences between insects and mammals in determining the safety and efficacy of an insecticide. The primary divergence lies in the efficient oxidative activation of this compound to its highly toxic oxon form in insects, a pathway that is largely mitigated by rapid detoxification mechanisms in mammals. While the qualitative aspects of these differences are well-established, a significant gap remains in the availability of directly comparable quantitative data.

Future research should focus on:

-

Enzyme Kinetics: Conducting detailed kinetic studies (Vmax, Km) on purified or recombinant cytochrome P450s, GSTs, and esterases from key insect pest species and various mammalian species to provide a direct quantitative comparison of their efficiencies in metabolizing this compound.

-

Metabolite Profiling: Performing comparative in vivo studies to quantify the levels of this compound and its key metabolites in the hemolymph of insects and the plasma of mammals under identical dosing regimens.

-

Identification of Specific Isoforms: Utilizing modern proteomic and transcriptomic approaches to identify the specific enzyme isoforms responsible for this compound metabolism in both insects and mammals.

A deeper quantitative understanding of these metabolic differences will not only enhance our knowledge of the selective toxicity of existing compounds like this compound but will also provide a more rational basis for the design and development of next-generation insecticides with improved safety profiles.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. 960. Insecticide: this compound (WHO Food Additives Series 43) [inchem.org]

- 3. The role of Glutathione-S-transferases in this compound and chlorfenapyr tolerance in a major mulberry pest, Glyphodes pyloalis walker (Lepidoptera: Pyralidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Expression profile analysis of silkworm P450 family genes after this compound induction - PubMed [pubmed.ncbi.nlm.nih.gov]

E/Z Isomerism of the Phoxim Molecule: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phoxim, an organophosphate insecticide and acaricide, possesses a critical stereochemical feature in its molecular structure: E/Z isomerism. This isomerism arises from the restricted rotation around the carbon-nitrogen double bond (C=N) of the oxime functional group. The spatial arrangement of the substituents around this double bond gives rise to two distinct geometric isomers, designated as (E) and (Z). While the commercial form of this compound is predominantly the (E)-isomer, the potential for the presence and interconversion of the (Z)-isomer under various conditions, such as photodegradation, necessitates a thorough understanding of their individual properties.[1] This technical guide provides a comprehensive overview of the E/Z isomerism of this compound, summarizing the available data, outlining relevant experimental protocols, and visualizing key concepts. Due to a lack of specific experimental data for the individual isomers of this compound, this guide combines known information about this compound with established principles of E/Z isomerism in related oxime compounds to provide a predictive and practical framework for researchers.

Introduction to E/Z Isomerism in this compound

The chemical structure of this compound, α-[[(diethoxyphosphinothioyl)oxy]imino]benzeneacetonitrile, contains a C=N double bond, which is the basis for its geometric isomerism. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the (E) and (Z) configurations. For this compound, the priority of the groups attached to the double-bonded atoms determines the isomeric form.

-

At the carbon atom: The phenyl group has a higher priority than the cyano group.

-

At the nitrogen atom: The diethoxyphosphinothioyl-oxy group has a higher priority than the lone pair of electrons.

The (E)-isomer has the higher priority groups on opposite sides of the double bond, while the (Z)-isomer has them on the same side.

Figure 1: E/Z Isomers of the this compound Molecule.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Commercial this compound (predominantly E-isomer) | Predicted Differences for (Z)-isomer |

| Molecular Formula | C₁₂H₁₅N₂O₃PS | Same |

| Molecular Weight | 298.30 g/mol | Same |

| Appearance | Brownish-red liquid | Likely similar |

| Melting Point | 6.1 °C | May differ slightly |

| Boiling Point | 102 °C at 0.01 mmHg | May differ slightly |

| Density | 1.17 g/cm³ | May differ slightly |

| Solubility in Water | 7 ppm | May differ slightly |

Table 2: Predicted Spectroscopic Data for this compound Isomers

Note: The following data are predictive and based on typical differences observed between E/Z isomers of oximes. Experimental verification is required.

| Spectroscopic Method | (E)-Phoxim (Predicted) | (Z)-Phoxim (Predicted) |

| ¹H NMR | Protons of the ethoxy groups and the phenyl ring will have distinct chemical shifts. The chemical shifts of protons near the C=N bond may differ significantly from the Z-isomer. | The more sterically hindered environment in the Z-isomer may cause upfield or downfield shifts for certain protons compared to the E-isomer. |

| ¹³C NMR | The chemical shifts of the carbon atoms in the C=N bond and the adjacent phenyl and cyano groups are expected to be characteristic of the E-configuration. | The chemical shift of the C=N carbon and neighboring carbons will likely differ from the E-isomer due to different electronic and steric environments. |

| IR Spectroscopy | The C=N stretching vibration frequency will be characteristic of the E-isomer. | The C=N stretching frequency may be shifted to a slightly different wavenumber compared to the E-isomer due to changes in bond polarity and strain. |

Synthesis and Isomer Separation

Synthesis

The synthesis of commercial this compound, which is predominantly the (E)-isomer, typically involves the reaction of α-cyanobenzaldehyde oxime with diethyl chlorothiophosphate.[1] Achieving stereoselectivity to favor the (E)-isomer is a key aspect of the manufacturing process. A general patented method for the stereoselective synthesis of the E-isomer of aryl alkyl oximes involves the treatment of a mixture of E and Z isomers with a protic or Lewis acid under anhydrous conditions to precipitate the E-isomer as an immonium salt, which is then neutralized to yield the pure E-isomer.

Isomer Separation

The separation of E/Z isomers of oximes is often challenging but can be achieved using chromatographic techniques.

Experimental Protocol: Hypothetical HPLC Separation of this compound Isomers

-

Objective: To separate the (E) and (Z) isomers of this compound.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives, or a standard reversed-phase C18 column under optimized conditions.

-

Mobile Phase: A mixture of hexane and isopropanol for normal-phase chromatography, or acetonitrile and water for reversed-phase chromatography. The exact ratio should be optimized to achieve baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at a wavelength where both isomers exhibit strong absorption (e.g., 254 nm).

-

Procedure:

-

Prepare a standard solution of this compound in the mobile phase.

-

Inject the solution into the HPLC system.

-

Monitor the chromatogram for the appearance of two distinct peaks corresponding to the (E) and (Z) isomers.

-

Optimize the mobile phase composition to maximize the resolution between the two peaks.

-

Collect the fractions corresponding to each peak for further characterization.

-

Figure 2: Experimental Workflow for this compound Isomer Separation and Analysis.

Relative Stability and Interconversion

The relative stability of E/Z isomers of oximes is influenced by steric and electronic factors. Generally, the isomer with less steric hindrance is thermodynamically more stable. For this compound, the (E)-isomer is likely more stable due to the larger groups (phenyl and diethoxyphosphinothioyl-oxy) being on opposite sides of the C=N bond, minimizing steric repulsion.

Interconversion between the (E) and (Z) isomers can be induced by heat or light (photoisomerization).[2] Photodegradation studies of this compound have indicated that partial isomerization can occur upon exposure to light.[2]

Biological Activity and Mechanism of Action

This compound is a non-systemic insecticide with contact and stomach action, functioning as an acetylcholinesterase (AChE) inhibitor.[1] AChE is a crucial enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately death in insects.

It is well-established that the biological activity of stereoisomers can differ significantly. Although no specific studies have compared the AChE inhibitory potency of the individual (E) and (Z) isomers of this compound, it is plausible that one isomer has a higher affinity for the active site of the enzyme than the other. This difference in activity would be due to the specific three-dimensional arrangement of the atoms in each isomer, which dictates how it fits into the enzyme's binding pocket.

Figure 3: Mechanism of Action of this compound as an Acetylcholinesterase Inhibitor.

Conclusion and Future Directions

The E/Z isomerism of the this compound molecule is a critical aspect that influences its physicochemical properties and potentially its biological activity. While the commercial product is primarily the (E)-isomer, the existence and interconversion of the (Z)-isomer highlight the need for further research. Future studies should focus on the successful separation and individual characterization of the (E) and (Z) isomers of this compound. Elucidating the specific spectroscopic properties, thermodynamic stability, and, most importantly, the differential biological activity of each isomer will provide a more complete understanding of this widely used insecticide and could lead to the development of more effective and selective pest control agents. Computational studies could also play a valuable role in predicting the properties of the individual isomers and guiding experimental work.

References

An In-depth Technical Guide on the Toxicological Profile and Safety of Phoxim

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile and safety assessment of phoxim, an organophosphorus insecticide. The information is compiled from various international regulatory and scientific sources to support research and professional evaluation.

Executive Summary

This compound is an organophosphorus insecticide and acaricide used in veterinary medicine to control ectoparasites on cattle, sheep, goats, and pigs.[1][2] Its insecticidal activity stems from the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[3][4] This document details the toxicological properties of this compound, including its acute, subchronic, and chronic effects, as well as its genotoxicity, carcinogenicity, reproductive and developmental toxicity, and neurotoxicity. Safety benchmarks such as the Acceptable Daily Intake (ADI), Acute Reference Dose (ARfD), and Maximum Residue Limits (MRLs) are also summarized.

Toxicological Profile

The toxicological effects of this compound are primarily attributed to its nature as a cholinesterase inhibitor.[3] The parent compound, this compound, is a relatively weak inhibitor of AChE; however, its oxidative metabolite, this compound-oxon (PO-phoxim), is a potent inhibitor.

This compound exhibits low to moderate acute oral toxicity in mammalian species. Signs of acute toxicity at high doses are characteristic of cholinergic poisoning, including spasms, trembling, and diarrhea.

Table 1: Acute Toxicity of this compound

| Species | Sex | Route | LD50 (mg/kg bw) | Reference |

| Mouse | Male | Oral | 1200 - 2700 | |

| Mouse | Female | Oral | 1800 - 4000 | |

| Rat | Male | Oral | 2000 - 10000 | |

| Rat | Female | Oral | 1400 - 10000 | |

| Guinea-pig | Female | Oral | 390 - 560 | |

| Chicken | - | Oral | 19.6 - 40 |

Repeated oral administration of this compound in various species has been studied to determine its long-term effects. The primary target organ is the nervous system, with inhibition of cholinesterase activity being the most sensitive endpoint. Effects on the liver have also been observed at higher doses.

Table 2: Subchronic and Chronic Oral Toxicity of this compound

| Species | Duration | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Effects at LOAEL | Reference |

| Rat | 3 months | 1.2 | 4 | Inhibition of erythrocyte acetylcholinesterase activity. | |

| Dog | 3 months | 0.38 | 1.3 | Inhibition of brain acetylcholinesterase activity and effects on the liver. | |

| Dog | 2 years | 0.38 | 19 | Effects on the liver and inhibition of brain acetylcholinesterase activity. | |

| Mouse | 2 years | 2.4 | 67 | Increased plasma cholesterol and inhibition of brain acetylcholinesterase activity. | |

| Rat | 2 years | 0.8 | 4 | Changes in adrenal weights. |

This compound has been evaluated in a battery of in vitro and in vivo genotoxicity assays. The weight of evidence suggests that this compound is not genotoxic in vivo.

Table 3: Genotoxicity of this compound

| Test System | Cell Type | Concentration/Dose | Result | Reference |

| Ames test (in vitro) | S. typhimurium | Not specified | Negative | |

| Chromosomal aberration (in vitro) | Human lymphocytes | Not specified | Positive | |

| Micronucleus test (in vivo) | Mouse bone marrow | 2 x 250 and 2 x 500 mg/kg bw | Negative | |

| Unscheduled DNA synthesis (in vivo) | Rat hepatocytes | Not specified | Negative |

Long-term carcinogenicity studies have been conducted in mice and rats. This compound is not considered to be carcinogenic in these species. In a 2-year study in mice, there was no evidence of a carcinogenic effect. Similarly, a 2-year study in rats showed no difference in tumor incidence between control and treated animals.

This compound is not considered a reproductive or developmental toxicant at doses that are not maternally toxic.

Table 4: Reproductive and Developmental Toxicity of this compound

| Species | Study Type | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Effects at LOAEL | Reference |

| Rat | 3-generation reproduction | 3.8 | 19 | Reduced pup weights and survival. | |

| Rabbit | Developmental | 36 (maternal and developmental) | 72 | Increased embryonic resorption, decreased fetal body weights, and maternal toxicity. |

The primary neurotoxic effect of this compound is the inhibition of acetylcholinesterase. Studies on delayed neurotoxicity in hens have shown that this compound does not induce this effect. However, some studies suggest that this compound exposure can induce oxidative stress and apoptosis in brain regions.

Mechanism of Action: Cholinesterase Inhibition

Organophosphorus insecticides like this compound exert their toxic effects by inhibiting acetylcholinesterase (AChE). AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) in synaptic clefts. Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and subsequent disruption of nerve function. This compound itself is a weak inhibitor, but it is metabolically activated to its oxygen analog (this compound-oxon), which is a much more potent inhibitor.

Caption: Mechanism of this compound-induced neurotoxicity via acetylcholinesterase inhibition.

Experimental Protocols

Detailed experimental protocols for toxicological studies are extensive. The following provides a generalized workflow for a repeated-dose oral toxicity study, a common type of study used to evaluate the safety of substances like this compound.

General Protocol for a 28-Day Repeated Dose Oral Toxicity Study in Rats (based on OECD Guideline 407):

-

Animal Selection: Healthy young adult rats (e.g., Wistar strain) are used. Animals are randomized and assigned to control and treatment groups.

-

Dose Administration: this compound, dissolved in a suitable vehicle (e.g., soybean oil), is administered daily by oral gavage for 28 consecutive days. At least three dose levels and a control group are used.

-

Clinical Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

-

Clinical Pathology: Towards the end of the treatment period, blood samples are collected for hematology and clinical chemistry analysis, including measurement of cholinesterase activity.

-

Necropsy and Histopathology: At the end of the study, all animals are euthanized. A full necropsy is performed, and organ weights are recorded. Tissues from all major organs are collected, preserved, and examined microscopically.

Caption: Generalized experimental workflow for a repeated dose toxicity study.

Safety Summary

Regulatory bodies establish safety limits to protect consumers from potential adverse effects of pesticide residues in food.

The Acceptable Daily Intake (ADI) is the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk. The Acute Reference Dose (ARfD) is an estimate of the amount of a substance in food or drinking water, normally expressed on a body weight basis, that can be ingested over a short period of time, usually during one meal or one day, without appreciable health risk to the consumer.

-

ADI: 0–4 µg/kg bw. This is based on the No-Observed-Adverse-Effect-Level (NOAEL) of 0.38 mg/kg bw/day from a 2-year dog study, with a safety factor of 100.

-

ARfD: An ARfD for this compound has not been established by some regulatory bodies like the JMPR as of recent evaluations.

Maximum Residue Limits (MRLs) are the highest level of a pesticide residue that is legally tolerated in or on food or feed when pesticides are applied correctly.

Table 5: Selected Maximum Residue Limits for this compound

| Commodity | Species | MRL (µg/kg) | Reference |

| Fat | Goat, Pig, Sheep | 400 | |

| Muscle | Goat, Pig, Sheep | 50 | |

| Liver | Goat, Pig, Sheep | 50 | |

| Kidney | Goat, Pig, Sheep | 50 | |

| Milk | Cattle | 10 |

Conclusion

The toxicological profile of this compound is well-characterized, with the primary mechanism of toxicity being the inhibition of acetylcholinesterase. It has low to moderate acute toxicity and is not considered genotoxic, carcinogenic, or a reproductive/developmental toxicant at non-maternally toxic doses. The established ADI and MRLs provide a basis for the safe use of this compound in veterinary medicine, ensuring that consumer exposure to residues in food remains below levels of concern. Continuous monitoring and re-evaluation by international bodies ensure that these safety standards remain protective of public health.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Insecticidal efficacy and safety of this compound and influence on hematological, biochemical, and antioxidant profiles in German Shepherd dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (Ref: OMS 1170) [sitem.herts.ac.uk]

The Pharmacokinetics of Phoxim in Animals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of the organophosphate insecticide phoxim in various animal species. The information is compiled from a range of scientific studies and is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and veterinary medicine.

Absorption

This compound is readily absorbed following oral and dermal administration in several animal species, although the rate and extent of absorption can vary depending on the route of administration and the animal model.

Following oral administration in rats at doses of 1 mg/kg and 10 mg/kg, this compound is rapidly absorbed from the gastrointestinal tract, with maximum plasma levels (Cmax) of 0.35 µg/mL and 2.44 µg/mL, respectively, achieved within 30 minutes.[1] In pigs, oral administration of 5 mg/kg body weight (bw) also results in rapid and complete absorption, with peak plasma levels reached within two hours.[2]

Dermal absorption of this compound is comparatively lower. In pigs treated with a pour-on formulation at a dose of 100 mg/kg bw, the dermal bioavailability was found to be low, ranging from 1.2% to 2.9%.[2][3]

Table 1: Absorption Pharmacokinetics of this compound in Animals

| Animal Species | Administration Route | Dose | Cmax | Tmax | Reference |

| Rat (Male) | Oral | 1 mg/kg | 0.35 µg/mL | 30 minutes | [1] |

| Rat (Male) | Oral | 10 mg/kg | 2.44 µg/mL | 30 minutes | |

| Pig | Oral | 5 mg/kg bw | - | 2 hours | |

| Pig | Dermal (Pour-on) | 100 mg/kg bw | - | - |

Distribution

Once absorbed, this compound is rapidly distributed to various tissues and organs. In both rats and pigs, the highest concentrations of this compound and its metabolites are typically found in fat, kidney, and liver. Studies in rats have shown no evidence of significant accumulation in any specific organ or tissue.

In sheep treated with a pour-on application, residues were highest in fat, with lower levels detected in muscle and kidney. Specifically, at 28 days post-treatment, total radioactive residues were approximately 115 µg this compound equivalents/kg in kidney and 59 µg/kg in muscle. In pigs, after a pour-on application, this compound was primarily detected in fat, loin, and muscle, while the metabolite cyanobenzaldoxime was found in muscle, loin, and liver.

Metabolism

This compound undergoes extensive metabolism in animals. The primary metabolic pathways involve hydrolysis of the phosphor ester bond and de-alkylation. In rats, metabolism involves de-ethylation and hydrolysis, leading to the formation of conjugates of cyanobenzaldoxime, which can be further metabolized to hippuric acid. The major metabolites identified in the urine of rats are the glucuronic and sulfuric acid conjugates of cyanobenzaldoxime.

In pigs, the main metabolic pathway is the hydrolysis of the phosphor ester bond, followed by conjugation of the resulting cyanobenzaldoxime. A smaller portion of cyanobenzaldoxime is oxidized to benzoic acid and subsequently metabolized to hippuric acid. The oxo-analogue of this compound (PO-phoxim), which is a more potent cholinesterase inhibitor, is considered a short-lived intermediate in mammals and is rapidly hydrolyzed.

The metabolic pathway of this compound in various animal species is illustrated in the following diagram.

References

Methodological & Application

Application Notes: Phoxim Residue Analysis in Agricultural Products and Soil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phoxim is a non-systemic organophosphorus insecticide and acaricide used to control a broad spectrum of biting insects in various crops and ectoparasites on livestock.[1] As a contact and stomach poison, it is applied to foliage, soil, and as a seed dressing.[1] Due to its potential toxicity, monitoring this compound residues in agricultural commodities and the environment is crucial for ensuring food safety and assessing environmental impact. Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in different food products.[2][3][4]

These application notes provide detailed protocols for the extraction, cleanup, and quantification of this compound residues in diverse matrices such as agricultural products and soil, utilizing modern analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Analysis

The determination of this compound residues involves a multi-step process. The general workflow includes:

-

Sample Preparation : A representative sample is homogenized. For dry samples, a hydration step is often required.

-

Extraction : this compound is extracted from the sample matrix into an organic solvent. Acetonitrile is commonly used due to its efficiency in extracting a wide range of pesticides.

-

Cleanup : Co-extracted matrix components (e.g., pigments, fats, sugars) that can interfere with the analysis are removed. Common techniques include dispersive Solid-Phase Extraction (d-SPE), often as part of the QuEChERS method, or traditional Solid-Phase Extraction (SPE) using cartridges.

-

Instrumental Analysis : The cleaned-up extract is analyzed using chromatographic techniques. GC-MS/MS is suitable for volatile compounds like this compound, while LC-MS/MS is also highly effective. These methods offer high sensitivity and selectivity for accurate quantification and confirmation.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented below.

| Property | Value | Reference |

| Chemical Name | (diethoxy-thiophosphoryloxyimino)-phenylacetonitrile | |

| Molecular Formula | C12H15N2O3PS | |

| Molecular Weight | 298.3 g/mol | |

| Appearance | Light yellow oily liquid | |

| Water Solubility | 0.7 mg/L at 20°C | |

| ADI (JECFA 2004) | 0–4 µg/kg bw |

Experimental Protocols

QuEChERS Method for Agricultural Products and Soil

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and widely adopted approach for pesticide residue analysis.

4.1.1 Apparatus and Reagents

-

High-speed homogenizer

-

Centrifuge (for 50 mL and 15 mL tubes, capable of >3000 g)

-

50 mL and 15 mL polypropylene centrifuge tubes

-

Acetonitrile (ACN), LC-MS or pesticide residue grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Trisodium citrate dihydrate

-

Disodium citrate sesquihydrate

-

Primary Secondary Amine (PSA) sorbent

-

C18 sorbent

-

This compound analytical standard

4.1.2 Extraction Protocol

-

Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples like wheat, add an appropriate amount of water (e.g., 20 mL) and allow to hydrate.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).

-

Immediately cap and shake vigorously for 1 minute. A mechanical shaker can be used for 10 minutes.

-

Centrifuge at ≥ 3000 g for 5 minutes. The upper layer is the acetonitrile extract containing this compound.

4.1.3 Dispersive SPE (d-SPE) Cleanup Protocol

-

Transfer an aliquot (e.g., 8 mL) of the supernatant from the extraction step into a 15 mL d-SPE tube.

-

The d-SPE tube should contain cleanup sorbents. For general agricultural products, a common combination is 1200 mg MgSO₄, 400 mg PSA, and 400 mg C18. PSA removes organic acids and sugars, while C18 removes non-polar interferences like fats.

-

Vortex the tube for 1 minute to ensure thorough mixing of the extract with the sorbents.

-

Centrifuge at ≥ 3000 g for 5 minutes.

-

The resulting supernatant is the cleaned-up extract. Transfer it into a GC or LC vial for analysis. For GC analysis, a protectant like sorbitol may be added.

Liquid-Liquid Extraction and Solid-Phase Extraction (SPE) Cleanup

This traditional method is robust and can be tailored for complex matrices.

4.2.1 Apparatus and Reagents

-

Homogenizer, centrifuge

-

Separatory funnel

-

Rotary evaporator

-

SPE manifold and cartridges (e.g., Silica or C18)

-

Acetone, Hexane, Ethyl Acetate (pesticide residue grade)

-

Sodium sulfate, anhydrous

4.2.2 Extraction Protocol

-

Homogenize 20 g of the sample with 100 mL of acetone.

-

Filter the homogenate and rinse the filter cake with additional acetone.

-

Transfer the filtrate to a separatory funnel and partition with hexane.

-

Collect the hexane layer and dry it over anhydrous sodium sulfate.

-

Concentrate the extract using a rotary evaporator to a small volume (e.g., 1-2 mL).

4.2.3 SPE Cleanup Protocol

-

Condition an SPE cartridge (e.g., silica) by passing hexane through it.

-

Load the concentrated extract onto the cartridge.

-

Wash the cartridge with a low-polarity solvent to remove interfering compounds.

-

Elute the this compound using a solvent of higher polarity (e.g., a mixture of hexane and ethyl acetate).

-

Collect the eluate and concentrate it to the final volume required for analysis (e.g., 1 mL).

Instrumental Analysis

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC is well-suited for analyzing this compound. A phosphorus-specific detector like a flame-photometric detector (FPD) or a thermionic detector can be used, but MS/MS provides superior selectivity and confirmation.

| Parameter | Typical Setting |

| GC System | TRACE 1310 or equivalent |

| Column | 2% OV-101 glass column or similar low-polarity column |

| Injector | Splitless, 250°C |